

# Tnik-IN-5: A Technical Guide to its Applications in Fibrosis Research

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## Compound of Interest

Compound Name: Tnik-IN-5

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## Introduction

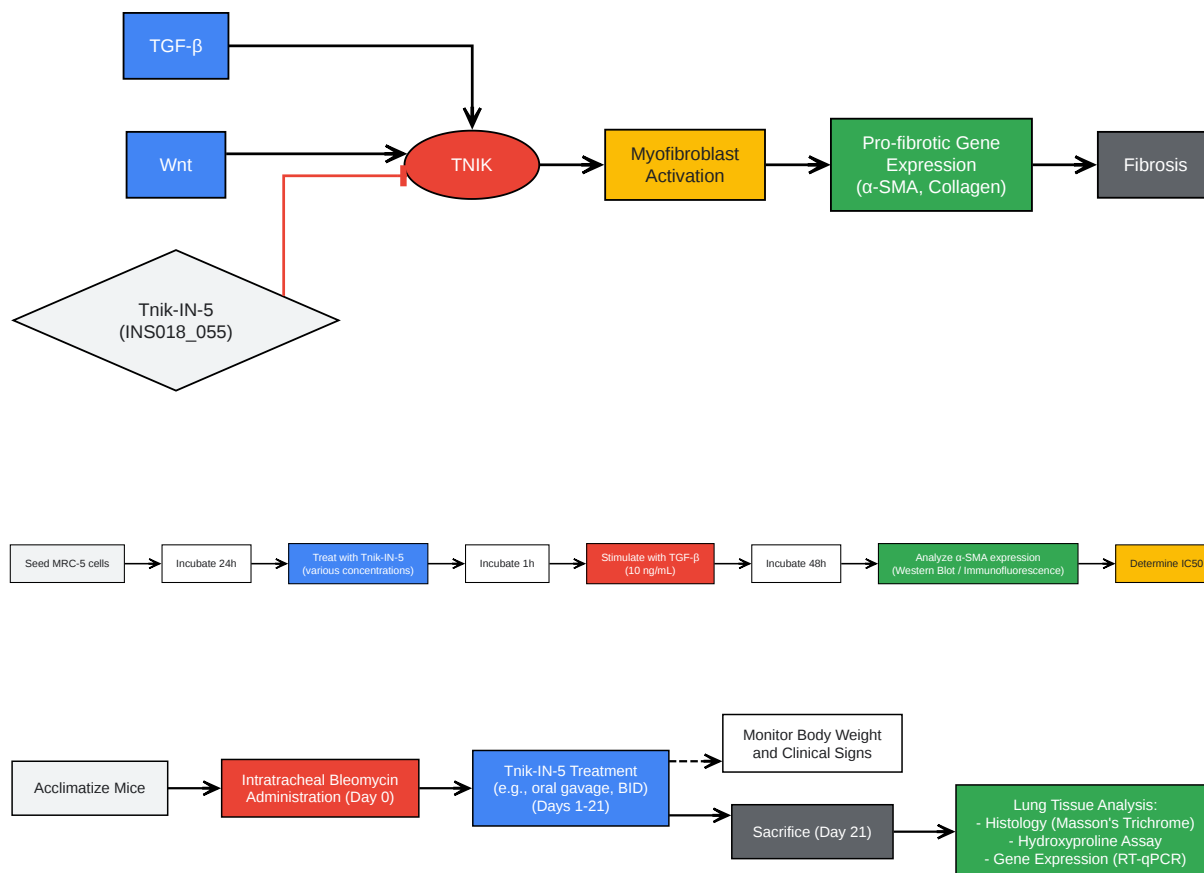
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, contributing to a significant burden of disease worldwide. A key player in the fibrotic cascade is the TRAF2- and NCK-interacting kinase (TNIK). The small molecule inhibitor, **Tnik-IN-5**, also known as INS018\_055 or Rentosertib, has emerged as a promising therapeutic candidate for various fibrotic conditions.<sup>[1][2][3]</sup>

Developed using a generative artificial intelligence platform, this potent and selective TNIK inhibitor has demonstrated significant anti-fibrotic and anti-inflammatory effects in a range of preclinical models and has progressed to clinical trials.<sup>[1][3][4][5]</sup> This technical guide provides a comprehensive overview of the applications of **Tnik-IN-5** in fibrosis research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols.

## Mechanism of Action and Signaling Pathways

TNIK is a serine-threonine kinase that plays a crucial role in multiple pro-fibrotic signaling pathways, including Transforming Growth Factor- $\beta$  (TGF- $\beta$ ), Wnt/ $\beta$ -catenin, and c-Jun N-terminal kinase (JNK) signaling. By inhibiting TNIK, **Tnik-IN-5** effectively disrupts these cascades, leading to a reduction in the activation of myofibroblasts, the primary cell type responsible for excessive matrix deposition, and a decrease in the production of key fibrotic markers such as  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) and collagen.<sup>[4]</sup>

## Key Signaling Pathways Modulated by Tnik-IN-5



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